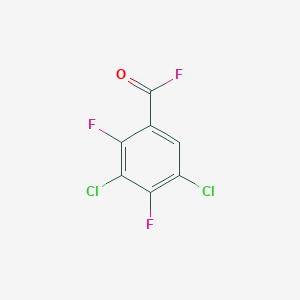

3,5-Dichloro-2,4-difluorobenzoyl fluoride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3O/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMVYACOKCDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420177 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-70-6 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101513706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2,4-difluorobenzoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl fluoride, 3,5-dichloro-2,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chlorination of 2,4 Difluoronitrobenzene:this Method Involves the Direct Chlorination of 2,4 Difluoronitrobenzene. the Reaction is Typically Carried out Using Chlorine Gas in the Presence of an Iodine Catalyst Within a Polar Solvent at Elevated Temperatures.google.comthis Process is Noted for Its Simple Synthesis and Mild Reaction Conditions.google.com

Chlorination Reaction Parameters google.com

| Solvent | Temperature | Reaction Time |

|---|---|---|

| Concentrated Sulfuric Acid | 160°C | 8 hours |

| Dimethyl Sulfoxide (DMSO) | 120°C | 6 hours |

| Sulfolane | 130°C | 7 hours |

Fluorination of 2,3,4,5 Tetrachloronitrobenzene:an Alternative Route Involves a Halogen Exchange Reaction. 2,3,4,5 Tetrachloronitrobenzene is Reacted with an Alkali Metal Fluoride, Such As Potassium Fluoride Kf , in a Solvent Like Dimethyl Sulfoxide Dmso . the Reaction is Conducted at Temperatures Ranging from 60 160°c.google.comgoogle.comin One Example, Heating 2,3,4,5 Tetrachloro Nitrobenzene with Kf in Dmso at 110°c for 4 Hours Resulted in a 78% Yield of 3,5 Dichloro 2,4 Difluoronitrobenzene.google.com

Advanced Fluorination and Halogenation Methodologies in Aromatic Systems

The synthesis of complex aromatic compounds such as 3,5-Dichloro-2,4-difluorobenzoyl fluoride (B91410) relies on a sophisticated toolkit of chemical reactions. Modern synthetic strategies increasingly focus on efficiency, selectivity, and sustainability. This section explores advanced methodologies pertinent to the introduction of fluorine and other halogens onto aromatic rings and the conversion of carboxylic acid derivatives, which are key steps in forming the title compound and its precursors.

Catalytic Fluorination of Acyl Chlorides Utilizing Metal Fluoride Salts

The conversion of acyl chlorides to acyl fluorides is a fundamental transformation in the synthesis of fluorinated compounds. Traditional methods often require harsh and toxic reagents. nih.gov However, recent advancements have established catalytic approaches that utilize simple, abundant metal fluoride salts as the fluorine source, offering a more atom-economical and safer alternative. nih.govacs.org

Transition metal catalysis is at the forefront of this development. The general strategy involves a catalytic cycle where a transition metal complex reacts with a metal fluoride salt (e.g., AgF, KF, CsF) to form a metal-fluoride intermediate. nih.govacs.org This intermediate is sufficiently nucleophilic to attack the electrophilic carbon of the acyl chloride, transferring the fluoride and regenerating the catalyst. acs.org

Several transition metals, including rhodium, iridium, and cobalt, have been shown to be effective. For instance, a cyclometallated rhodium complex has demonstrated high efficiency in catalyzing the fluorination of a range of acyl chlorides to acyl fluorides with silver(I) fluoride (AgF) as the fluoride donor. acs.org This system operates under mild conditions and can achieve quantitative yields in as little as one hour. acs.org Similarly, iridium and cobalt complexes have been used stoichiometrically, highlighting the capability of transition metal fluorides to react with organic electrophiles like acyl chlorides. nih.gov

The choice of metal fluoride salt is crucial and can influence reactivity. While salts like KF and CsF are inexpensive, their low solubility can be a challenge. nih.gov Methodologies have been developed to improve their reactivity, for example, through the use of hydrogen-bonding phase transfer catalysts that help solubilize the fluoride salt. nih.gov

Table 1: Examples of Catalytic Systems for Fluorination of Acyl Chlorides

| Catalyst Type | Metal Fluoride Source | Key Features |

|---|---|---|

| Cyclometallated Rhodium Complex | AgF | Mild conditions, quantitative yields, reusable catalyst. acs.org |

| Cobalt(III) Complex | AgF | Demonstrates the viability of cobalt in catalytic fluorination. nih.gov |

| Iridium-Fluoride Complex | (Stoichiometric) | Highlights the reactivity of transition metal-fluoride bonds. nih.gov |

| Phase Transfer Catalyst | KF | Improves solubility and reactivity of inexpensive fluoride salts. nih.gov |

These catalytic methods represent a significant step forward, providing efficient and milder routes to acyl fluorides, which are versatile building blocks in organic synthesis. nih.gov

Developments in Sustainable Fluorination and Fluorine Transfer Methodologies

The growing emphasis on green chemistry has spurred the development of more sustainable methods for fluorination. rsc.org Traditional fluorination processes often have poor atom economy and rely on hazardous reagents like hydrogen fluoride (HF), which is derived from the energy-intensive processing of fluorspar (CaF₂). criver.com

A key area of research is the use of benign and readily available fluoride sources, such as potassium fluoride (KF). criver.com To overcome the challenges of KF's low reactivity, researchers have designed synthetic catalysts that mimic the action of natural fluorinase enzymes. These catalysts, often employing hydrogen bonding to activate the fluoride ion, can facilitate fluorination reactions under ambient conditions, making the process safer and more environmentally friendly. criver.com

Fluorine transfer methodologies are also evolving. Innovations include fluorine transfer reactions where a nucleophilic fluoride salt is generated in situ. nih.gov This avoids the need to handle some of the more reactive fluorinating agents directly. Furthermore, the concept of a circular fluorine economy is emerging, with research focused on recovering fluoride from waste streams, such as "forever chemicals" (PFAS). ox.ac.uk This recovered fluoride can be used to generate common fluorinating reagents, reducing the reliance on primary mineral sources and minimizing waste. ox.ac.uk

Catalytic approaches are central to improving the sustainability of fluorination. By enabling reactions to proceed with higher efficiency and selectivity, catalysis reduces waste and the need for extensive purification steps, which aligns with the principles of green chemistry. rsc.org The use of flow chemistry, particularly for gas-liquid reactions involving fluorinated gases, also represents a more sustainable and scalable approach by improving reaction control and minimizing the release of greenhouse gases.

Directed Halogenation of Fluorinated Aromatics

The synthesis of polysubstituted aromatic compounds like 3,5-dichloro-2,4-difluorobenzoyl fluoride requires precise control over the position of incoming substituents. This is achieved through directed halogenation, where the existing substituents on the aromatic ring guide the position of the next electrophilic attack.

Halogenation of an aromatic ring is a classic example of electrophilic aromatic substitution. libretexts.org However, halogens themselves have a dual electronic effect: they are deactivating due to their inductive electron-withdrawing nature, yet they are ortho-, para-directing because their lone pairs can donate electron density to the ring through resonance. When multiple halogens are present, their combined directing effects determine the outcome of further substitution.

In the case of a difluorinated benzene (B151609) precursor, the two fluorine atoms would direct an incoming electrophile (such as Cl⁺ from Cl₂ and a Lewis acid catalyst) to the ortho and para positions relative to themselves. acs.org For example, in 1,3-difluorobenzene, the positions ortho to both fluorines (position 2) and para to one and ortho to the other (position 4) are highly activated towards substitution. The precise substitution pattern depends on the specific precursor and reaction conditions.

The directing power of substituents is a fundamental principle used to build up the required substitution pattern on the aromatic core. For instance, starting with a fluorinated aromatic compound, subsequent chlorination steps can be directed to specific positions based on the electronic properties of the fluorine atoms already present. acs.org While direct fluorination of benzene is often too reactive and difficult to control, leading to poor yields of monofluorinated products, other reagents like Selectfluor can be used for more controlled electrophilic fluorination. libretexts.orgjove.com The synthesis of a molecule with a specific 3,5-dichloro-2,4-difluoro pattern would involve a multi-step sequence where the directing effects of the halogens are carefully exploited at each stage of the synthesis.

Chemical Reactivity and Reaction Mechanisms of 3,5 Dichloro 2,4 Difluorobenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives like 3,5-Dichloro-2,4-difluorobenzoyl fluoride (B91410). libretexts.orgmasterorganicchemistry.com The mechanism typically involves an initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, a leaving group is eliminated, regenerating the carbonyl double bond. libretexts.orglibretexts.org The reactivity of acyl halides is influenced by the stability of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.org In this case, the fluoride ion is the leaving group. The presence of strongly electron-withdrawing chlorine and fluorine atoms on the benzene (B151609) ring significantly enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive toward nucleophiles. libretexts.org

The solvolysis of benzoyl halides in weakly nucleophilic, highly ionizing solvents can proceed through a spectrum of mechanisms ranging from a bimolecular SN2-like pathway to a unimolecular SN1-like pathway. mdpi.comresearchgate.net The SN1 pathway involves the formation of a discrete benzoyl cation intermediate, while the SN2 pathway proceeds through a concerted or near-concerted addition-elimination process. mdpi.comscilit.com

For 3,5-Dichloro-2,4-difluorobenzoyl fluoride, the reaction mechanism is heavily influenced by the electronic effects of the halogen substituents. The four electron-withdrawing groups on the aromatic ring destabilize the formation of a positive charge on the carbonyl carbon. This destabilization makes a dissociative SN1-type mechanism, which relies on the formation of an acylium cation, less favorable compared to benzoyl halides with electron-donating substituents. mdpi.comresearchgate.net Therefore, in most weakly nucleophilic media, the solvolysis is expected to proceed via an associative (SN2) mechanism. However, in exceptionally ionizing and poorly nucleophilic solvents, such as 97% w/w hexafluoroisopropanol-water (97H), a cationic reaction channel can become dominant even for deactivated substrates. mdpi.comresearchgate.net

Table 1: Mechanistic Spectrum for Solvolysis of Benzoyl Halides

| Mechanism | Characteristics | Favorable Conditions for this compound |

|---|---|---|

| SN1-like (Dissociative) | Rate-determining formation of an acylium (benzoyl cation) intermediate. mdpi.com | Highly ionizing, very weakly nucleophilic solvents (e.g., fluorinated alcohols). mdpi.comresearchgate.net |

| SN2-like (Associative) | Nucleophilic attack by the solvent is part of the rate-determining step; proceeds via an addition-elimination pathway. mdpi.com | Solvents with moderate to high nucleophilicity and lower ionizing power. |

Solvent properties play a critical role in dictating the reaction pathway for the solvolysis of acyl halides. mdpi.com The Grunwald-Winstein equation is often used to correlate solvolysis rates and provide evidence for the operating mechanism by quantifying the response of the reaction rate to changes in solvent ionizing power and nucleophilicity. mdpi.com

For this compound, a clear dichotomy in reaction pathways is expected based on the solvent system:

In polar, nucleophilic solvents (e.g., aqueous ethanol, acetic acid), the reaction is anticipated to follow a bimolecular nucleophilic acyl substitution pathway. The solvent acts as the nucleophile, attacking the highly electrophilic carbonyl carbon in the rate-determining step. mdpi.com

In polar, weakly nucleophilic solvents (e.g., hexafluoroisopropanol), the low nucleophilicity of the solvent hinders the bimolecular pathway. mdpi.comresearchgate.net The high ionizing power of such solvents can promote a more dissociative, SN1-like mechanism, although this pathway is electronically disfavored for this specific substrate due to its electron-withdrawing substituents. mdpi.com The reaction would likely be slow in such media, but any observed reaction would have more cationic character than in more nucleophilic solvents.

Table 2: Predicted Solvent Effects on the Solvolysis of this compound

| Solvent Type | Dominant Mechanism | Expected Reaction Rate |

|---|---|---|

| High Polarity, High Nucleophilicity (e.g., 80% Ethanol) | SN2 (Addition-Elimination) | Fast |

| High Polarity, Low Nucleophilicity (e.g., 97% HFIW) | SN1-like (Cationic) or very slow SN2 | Slow |

| Low Polarity, High Nucleophilicity (e.g., THF with amine) | SN2 (Addition-Elimination) | Fast |

The two fluorine atoms at the ortho-positions (positions 2 and partially at 4, though the prompt implies 2 and 6 for ortho effects) of this compound exert significant stereoelectronic and steric effects on the reactivity of the carbonyl group.

Stereoelectronic Effects : Fluorine is the most electronegative element, leading to a powerful inductive electron withdrawal (-I effect). This effect drastically increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it highly susceptible to nucleophilic attack. While halogens also possess a resonance-donating effect (+M effect) through their lone pairs, the inductive effect is dominant for halogens. This net electron withdrawal activates the acyl fluoride for nucleophilic substitution.

Steric Effects : Ortho-substituents can sterically hinder the approach of a nucleophile to the carbonyl carbon. mdpi.comresearchgate.net However, fluorine has a small van der Waals radius, meaning its steric hindrance is minimal compared to larger substituents like chlorine or methyl groups. In some cases, bulky ortho-substituents can force the acyl halide group to twist out of the plane of the aromatic ring, which can disrupt resonance and further increase reactivity. researchgate.net For this compound, the steric effect of the ortho-fluorines is minor, and the dominant influence is the powerful electronic activation of the carbonyl group. researchgate.net

Organometallic Reactions and Catalytic Transformations

Acyl fluorides, including this compound, are increasingly used in organometallic catalysis due to their unique reactivity, which balances the high reactivity of acyl chlorides with greater stability. chemrxiv.orgnih.gov

While acyl fluorides are typically acylating agents, the framework of copper-mediated reactions allows for novel transformations. In the context of this specific molecule, it would most likely act as an electrophilic partner in a cross-coupling reaction rather than as a source for a "fluoroalkyl" transfer, as the benzoyl group is aromatic. A hypothetical copper-mediated coupling could involve the transfer of the 3,5-dichloro-2,4-difluorobenzoyl group to a nucleophile.

A plausible reaction could involve a Cu(I) catalyst that reacts with an organometallic nucleophile (e.g., an organozinc or Grignard reagent) to form a higher-order cuprate. This cuprate would then react with the highly electrophilic this compound to form a new ketone. The reaction is driven by the formation of a stable product and the high reactivity of the activated acyl fluoride.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals like palladium, nickel, and copper. wikipedia.orglibretexts.org These processes involve changes in the oxidation state and coordination number of the metal center. wikipedia.orglibretexts.org

A catalytic cycle utilizing this compound, for instance in a decarbonylative coupling reaction, could proceed via the following mechanistic steps:

Oxidative Addition : A low-valent metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the carbon-fluorine bond of the acyl fluoride. wikipedia.org This is a challenging step for C(acyl)-F bonds due to their high bond strength, but it is plausible with a suitable electron-rich metal center and ligand system. This step increases the metal's oxidation state by two (e.g., to Pd(II)) and forms an acyl metal fluoride intermediate. libretexts.org

Decarbonylation (if applicable) : The resulting acylmetal intermediate can eliminate carbon monoxide (CO) to form an arylmetal fluoride complex.

Transmetalation or Nucleophilic Attack : Another reactant, such as an organoboron compound in a Suzuki-type coupling, would undergo transmetalation with the metal complex.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the metal center couple to form the final product. libretexts.orglibretexts.org This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong. wikipedia.orglibretexts.org

Table 3: Hypothetical Catalytic Cycle Steps

| Step | Description | Change in Metal Oxidation State |

|---|---|---|

| Oxidative Addition | The C-F bond of the acyl fluoride adds across the metal center. wikipedia.org | 0 → +2 |

| Migratory Insertion/Decarbonylation | A group migrates, or CO is lost from the metal complex. | No Change |

| Transmetalation | An organic group is transferred from another reagent to the metal center. | No Change |

| Reductive Elimination | Two ligands on the metal couple and are eliminated, forming the product. libretexts.org | +2 → 0 |

Ring Functionalization and Derivative Formation

The chemical behavior of this compound is characterized by the reactivity of both its acyl fluoride group and the halogen substituents on the aromatic ring. This dual reactivity allows for its use as a versatile intermediate in the synthesis of a variety of more complex molecules, including substituted benzamides and fluorinated biphenyls. These derivatives are of interest in medicinal chemistry and materials science due to the unique properties conferred by the highly substituted aromatic core.

Reactions Leading to Substituted Benzamide Derivatives

The formation of substituted benzamide derivatives from this compound proceeds through a nucleophilic acyl substitution reaction. In this well-established mechanism, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the benzoyl fluoride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a fluoride ion and the formation of a stable amide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride byproduct.

The general reaction is as follows:

This compound + R¹R²NH → N-(Substituted)-3,5-dichloro-2,4-difluorobenzamide + HF

The reaction conditions can be tailored based on the nucleophilicity of the amine. Generally, the reaction proceeds readily due to the high electrophilicity of the acyl fluoride. A variety of primary and secondary amines can be used to generate a library of N-substituted-3,5-dichloro-2,4-difluorobenzamides.

| Amine Reactant | Product | Reaction Conditions |

| Aniline | N-Phenyl-3,5-dichloro-2,4-difluorobenzamide | Aprotic solvent (e.g., THF, DCM), Room Temperature |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3,5-dichloro-2,4-difluorobenzamide | Aprotic solvent, Room Temperature, with a non-nucleophilic base (e.g., triethylamine) |

| Diethylamine | N,N-Diethyl-3,5-dichloro-2,4-difluorobenzamide | Aprotic solvent, 0 °C to Room Temperature |

| 2-Fluoroaniline | N-(2-Fluorophenyl)-3,5-dichloro-2,4-difluorobenzamide | Aprotic solvent, Room Temperature |

Formation of Fluorinated Biphenyl (B1667301) Derivatives

The synthesis of fluorinated biphenyl derivatives from this compound can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this reaction, one of the chloro substituents on the aromatic ring is replaced by an aryl group from an organoboron reagent, typically an arylboronic acid or one of its esters.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. Due to the electronic effects of the fluorine and carbonyl substituents, the C-Cl bonds are activated towards oxidative addition.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

The regioselectivity of the coupling can be influenced by the steric and electronic environment of the two chlorine atoms. While specific studies on this compound are not prevalent, related literature on similar polychlorinated and fluorinated aromatics suggests that such couplings are feasible. The reaction of the acyl fluoride group under these conditions is generally not observed.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Chloro-2,4-difluoro-3-phenylbenzoyl fluoride |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 5-Chloro-2,4-difluoro-3-(p-tolyl)benzoyl fluoride |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 5-Chloro-2,4-difluoro-3-(3-methoxyphenyl)benzoyl fluoride |

| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 5-Chloro-2,4-difluoro-3-(thiophen-2-yl)benzoyl fluoride |

Spectroscopic Characterization Techniques in Research on 3,5 Dichloro 2,4 Difluorobenzoyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds. The presence of fluorine lends itself to ¹⁹F NMR, a highly sensitive technique that provides detailed information about the local electronic environment of each fluorine atom. alfa-chemistry.com

Proton NMR (¹H NMR) for Structural Elucidation

In the ¹H NMR spectrum of 3,5-Dichloro-2,4-difluorobenzoyl fluoride (B91410), a single resonance is expected, corresponding to the lone proton (H-6) on the aromatic ring. The chemical shift of this proton is influenced by the cumulative electron-withdrawing effects of the adjacent chlorine at position 5 and the fluorine at position 4. The signal for H-6 would appear as a complex multiplet due to spin-spin coupling with the fluorine nuclei. Specifically, it would exhibit coupling to the ortho fluorine (⁴JH6-F4), the meta fluorine (⁵JH6-F2), and potentially a long-range coupling to the fluorine of the benzoyl fluoride group (⁵JH6-FCO). Analyzing the splitting pattern of this single proton signal is crucial for confirming the substitution pattern on the benzene (B151609) ring.

Fluorine NMR (¹⁹F NMR) for Investigating Substituent Effects and Conformation

¹⁹F NMR spectroscopy is exceptionally powerful for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For 3,5-Dichloro-2,4-difluorobenzoyl fluoride, three distinct signals are anticipated in the ¹⁹F NMR spectrum, corresponding to the three unique fluorine environments: the acyl fluoride (-COF ), the fluorine at position 2 (F-2), and the fluorine at position 4 (F-4).

The chemical shifts of these fluorine atoms are highly sensitive to their local electronic environment. alfa-chemistry.com The acyl fluoride signal typically appears in a distinct region from aromatic fluorines. ucsb.edu The chemical shifts of the aromatic fluorines, F-2 and F-4, are influenced by the electronic effects (both inductive and resonance) of the chlorine atoms and the benzoyl fluoride group. Electron-withdrawing groups generally cause a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift. alfa-chemistry.com The interplay of these substituents results in a unique chemical shift for each aromatic fluorine, aiding in their unambiguous assignment.

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for Different Fluorine Environments

| Type of Fluorine Compound | Typical Chemical Shift Range (ppm) vs. CFCl₃ |

|---|---|

| Acyl Fluoride (-F-C=O) | -70 to -20 ucsb.edu |

Note: These are general ranges; the exact shifts for this compound depend on the specific electronic environment.

Analysis of Long-Range Coupling Constants to ¹⁹F and Their Stereospecificity

Long-range coupling constants (nJ, where n > 3 bonds) between ¹H and ¹⁹F, as well as between different ¹⁹F nuclei, provide valuable information about molecular geometry and conformation. nih.govcapes.gov.br In this compound, several long-range couplings are expected:

⁴JH6-F4 and ⁵JH6-F2: Coupling between the ring proton and the fluorine atoms at positions 4 and 2.

⁵JF2-F4: A five-bond coupling between the two fluorine atoms on the aromatic ring.

JF-COF: Couplings between the aromatic fluorines (F-2 and F-4) and the acyl fluoride fluorine.

The magnitude of these coupling constants is often dependent on the through-space distance and the dihedral angles between the coupled nuclei. nih.gov For instance, the coupling between the F-2 and the acyl fluoride fluorine can be particularly sensitive to the conformation around the C(1)-C(O) bond, indicating whether the acyl fluoride group is syn- or anti-periplanar to the F-2 substituent. This stereospecificity is a powerful tool for determining the preferred three-dimensional structure of the molecule in solution. nih.gov Homonuclear ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can be observed over several bonds. wikipedia.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The predicted monoisotopic mass is 227.93565 Da. uni.lu

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural information. The fragmentation pattern would likely involve:

Loss of the acyl fluoride group: A primary fragmentation pathway could be the loss of the -COF radical or a neutral COF₂ molecule, leading to a dichlorodifluorophenyl cation.

Loss of Halogens: Subsequent fragmentation could involve the sequential loss of chlorine and fluorine atoms from the aromatic ring.

Isotopic Abundance: The relative intensities of ions containing chlorine would reflect the natural abundance of its isotopes (³⁵Cl:³⁷Cl ≈ 3:1), serving as a diagnostic tool for identifying chlorine-containing fragments.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 227.93510 |

| [M+H]⁺ | 228.94293 |

| [M+Na]⁺ | 250.92487 |

| [M-H]⁻ | 226.92837 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl fluoride group. This band typically appears at a high frequency, often above 1800 cm⁻¹, which is a hallmark of acid halides.

Other significant absorption bands would include:

C-F Stretching: Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the carbon-fluorine bonds on the aromatic ring.

C-Cl Stretching: Vibrations for the carbon-chlorine bonds would be expected in the 850-550 cm⁻¹ range.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the stretching of the carbon-carbon bonds within the benzene ring.

C-H Bending: Out-of-plane bending for the isolated aromatic C-H bond would appear in the 900-690 cm⁻¹ region.

Analysis of these characteristic frequencies allows for rapid confirmation of the key functional groups within the molecule. chemicalbook.commdpi.com

Table 3: General IR Absorption Frequencies for Key Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Acyl Halide (C=O stretch) | 1815-1785 (often higher for fluorides) |

| Aromatic C-F stretch | 1300-1100 |

| Aromatic C=C stretch | 1600-1450 |

Computational and Theoretical Chemistry Studies on 3,5 Dichloro 2,4 Difluorobenzoyl Fluoride

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and properties of molecules. These theoretical approaches provide valuable insights into the behavior of chemical compounds, such as 3,5-dichloro-2,4-difluorobenzoyl fluoride (B91410), at the atomic and molecular level. DFT, in particular, has become a popular tool for studying the vibrational spectra and optimizing the structure of halogenated compounds. For instance, studies on related molecules like 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have successfully employed DFT calculations with the B3LYP/6-31G(*) method to interpret experimental FTIR and FT-Raman spectra. researchgate.net

Prediction of Heterolytic Bond Dissociation Energies (HBDEs) and Reactivity Correlations

Heterolytic bond dissociation energy (HBDE) is the energy required to break a covalent bond, with the electron pair remaining with one of the fragments. It is a critical parameter for understanding reaction mechanisms and predicting chemical reactivity. The HBDE of the carbon-fluorine (C-F) bond in 3,5-dichloro-2,4-difluorobenzoyl fluoride is a key determinant of its stability and reactivity.

Generally, the strength of a carbon-halogen bond decreases down the group (F > Cl > Br > I). doubtnut.com This trend is attributed to the decreasing effectiveness of orbital overlap between the carbon and halogen atoms as the size of the halogen increases. doubtnut.com Consequently, the C-F bond is the strongest among the carbon-halogen bonds. doubtnut.comwikipedia.org The presence of multiple electron-withdrawing fluorine and chlorine atoms on the benzene (B151609) ring of this compound is expected to influence the C-F bond strength.

Exploration of Molecular Conformations and Energetic Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and chemical properties. For a substituted benzene ring like this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the benzoyl group to the benzene ring.

Computational methods like DFT can be used to explore the potential energy surface of the molecule and identify the most stable conformations (energy minima). These calculations can provide insights into the preferred spatial arrangement of the substituents and the energy barriers for conformational changes. For instance, in related systems, DFT calculations have been used to determine the minimum-energy conformers of complex molecules. rsc.org Understanding the conformational preferences is essential for predicting how the molecule will interact with other molecules, such as in a biological system or a chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis Considerations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. atlantis-press.comnih.govfrontiersin.org These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds. atlantis-press.com

For this compound, a QSAR study could be designed to correlate its structural features with a particular activity, such as its potential as an intermediate in the synthesis of bioactive molecules. The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with known activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity. atlantis-press.comfrontiersin.org

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. mdpi.com

While no specific QSAR studies on this compound were found, research on related benzoyl derivatives demonstrates the utility of this approach. For example, QSAR models have been developed for N-benzoyl-N'-naphthylthiourea derivatives to predict their anticancer activity. atlantis-press.com Such studies highlight the importance of lipophilic and electronic properties in determining biological activity. atlantis-press.com

Quantum Chemical Descriptors for Reactivity and Bonding Analysis

Quantum chemical calculations provide a wealth of information in the form of molecular descriptors that can be used to understand the reactivity and bonding characteristics of a molecule. These descriptors offer a quantitative way to analyze the electronic structure and predict chemical behavior.

Analysis of Fluorine Interaction Energies and C-F Bond Stability

The fluorine atoms in this compound play a significant role in its properties. The C-F bond is known for its high strength and low polarizability. wikipedia.org Computational studies on fluorinated compounds have shown that fluorine substitution can significantly affect solubility and intermolecular interactions. colab.ws

The interaction energies of the fluorine atoms with their local environment can be calculated using quantum chemical methods. These calculations can reveal the nature and strength of non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can influence the crystal packing and biological activity of the molecule. For example, studies on protein-ligand complexes have shown that fluorine atoms can participate in favorable interactions with backbone amides. nih.govnih.gov

The stability of the C-F bonds in this compound is a key factor in its chemical behavior. The bond dissociation energy of a C-F bond is typically high, making it relatively inert to many chemical reactions. wikipedia.org However, the electronic environment created by the other substituents on the benzene ring can modulate this stability.

Natural Population Analysis for Electron Density Distribution

Natural Population Analysis (NPA) is a theoretical method used to calculate the distribution of electron density in a molecule and assign atomic charges. scispace.comresearchgate.net It provides a more stable and chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis. scispace.comresearchgate.net

Steric Effect Quantification through Buried Volume Calculations

Computational predictions from databases such as PubChem offer theoretical CCS values for various adducts of this compound. uni.lu These values, calculated using methods like CCSbase, help in quantifying the molecule's three-dimensional profile. The predicted CCS values for several common adducts are presented in the table below.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 228.94293 | 130.8 |

| [M+Na]+ | 250.92487 | 144.0 |

| [M-H]- | 226.92837 | 131.2 |

| [M+NH4]+ | 245.96947 | 151.0 |

| [M+K]+ | 266.89881 | 138.3 |

| [M+H-H2O]+ | 210.93291 | 125.5 |

| [M+HCOO]- | 272.93385 | 142.8 |

| [M+CH3COO]- | 286.94950 | 188.7 |

| [M+Na-2H]- | 248.91032 | 133.6 |

| [M]+ | 227.93510 | 131.4 |

| [M]- | 227.93620 | 131.4 |

Applications in Advanced Chemical Synthesis and Material Science

Intermediate in Agrochemical Synthesis and Development

The primary application of 3,5-dichloro-2,4-difluorobenzoyl fluoride (B91410) lies in the production of advanced agrochemicals. It is a key component in the manufacture of certain types of pesticides and herbicides, contributing to the development of effective crop protection solutions. datainsightsmarket.com

Precursor for Benzoylurea (B1208200) Insecticides, including Teflubenzuron (B33202)

3,5-Dichloro-2,4-difluorobenzoyl fluoride is a crucial precursor in the synthesis of benzoylurea insecticides. These insecticides act as insect growth regulators by inhibiting chitin (B13524) synthesis, a key component of an insect's exoskeleton. curresweb.com

One of the most notable insecticides derived from this compound is Teflubenzuron. nih.govthegoodscentscompany.comguidechem.com The synthesis of Teflubenzuron involves the reaction of 3,5-dichloro-2,4-difluoroaniline (B1223766), which is derived from this compound, with 2,6-difluorobenzoyl isocyanate. google.com This process results in the formation of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, the chemical name for Teflubenzuron. guidechem.com

Teflubenzuron is effective against a wide range of insect pests, including the larvae of flies and mosquitoes, as well as immature stages of locusts. guidechem.com

Role in the Synthesis of Novel Herbicides and Insecticides

Beyond its established role in producing Teflubenzuron, this compound is instrumental in the development of new and improved herbicides and insecticides. The presence of fluorine in agrochemicals can enhance their efficacy and selectivity. nih.gov The compound serves as a key intermediate in creating novel pesticide formulations that can be applied either through contact or systemic action, benefiting from the precise fluorination it allows. 360iresearch.com

The synthesis of various benzoylurea compounds with potential insecticidal properties has been explored, starting from precursors like this compound. google.comgoogle.com Additionally, it is an intermediate in the production of 3,5-dichloro-2,4,6-trifluoropyridine (B155018), a compound used in the creation of herbicides. google.comgoogle.com

Building Block for Pharmaceutical Intermediates and Analogues

The utility of this compound extends into the pharmaceutical sector, where it is used as a high-purity intermediate for active pharmaceutical ingredients (APIs). 360iresearch.com The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity. nih.gov

Synthesis of Antibacterial Agents

This fluorinated benzoyl fluoride derivative is a valuable starting material for creating novel antibacterial agents. For instance, it can be used to synthesize benzoylurea derivatives containing a pyrimidine (B1678525) moiety, which have shown potential antibacterial and antifungal activities. mdpi.com The synthesis of 2-azidobenzothiazoles, which can be further modified to create pharmacologically significant compounds with antibacterial potential, also utilizes related starting materials. frontiersin.org

Development of Antifungal and Anticancer Compounds

The structural motif of this compound is relevant in the design of new antifungal and anticancer compounds. Dichloro-substituted chalcones and their dihydropyrazole derivatives have been synthesized and evaluated for their antifungal and antiproliferative activities. mdpi.com Furthermore, filamentous fungi are known to produce a variety of antifungal and anticancer agents, and the synthesis of novel derivatives inspired by these natural products often involves halogenated aromatic starting materials. dtu.dk The fusion of heterocyclic rings like 1,2,4-triazole (B32235) with a dichlorofluorophenyl moiety has been explored for creating compounds with potential antitumor activity. researchgate.net

Generation of Fluorinated Analogues with Modified Pharmacokinetic Properties

A key application of this compound in medicinal chemistry is the generation of fluorinated analogues of existing drugs or new chemical entities. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov This can lead to improved drug efficacy and a better safety profile. The use of fluorinated building blocks like this compound allows for the precise and strategic incorporation of fluorine to optimize these properties. nih.gov

Production of Active Pharmaceutical Ingredients (APIs)

This compound is recognized as a significant building block in the field of medicinal chemistry. 360iresearch.comcrysdotllc.com It serves as a key intermediate in the synthesis of complex organic molecules, including those with potential biological activity. marketreportanalytics.com While direct, publicly documented pathways from this compound to a specific marketed Active Pharmaceutical Ingredient (API) are not extensively detailed in available literature, its structural precursor, 3,5-dichloro-2,4-difluoroaniline, is instrumental in producing biologically active molecules.

Notably, 3,5-dichloro-2,4-difluoroaniline is a crucial component in the synthesis of teflubenzuron, a benzoylurea insecticide. unit.noechemi.com Teflubenzuron acts as a chitin synthase inhibitor, disrupting the exoskeleton formation in insects. unit.nofao.org The synthesis involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate. echemi.com The degradation of teflubenzuron in various environments yields metabolites such as 3,5-dichloro-2,4-difluoroaniline and 3,5-dichloro-2,4-difluorophenylurea, highlighting the stability and core role of the dichlorodifluorophenyl moiety. fao.orgfda.gov

The utility of the benzoyl fluoride functional group lies in its reactivity, allowing for transformations such as amidation to form benzamides, which are common structural motifs in many pharmaceuticals. The presence of chlorine and fluorine atoms on the benzene (B151609) ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Although this compound is listed for sale as a tool for medicinal chemistry and combinatorial synthesis, specific examples of its incorporation into named APIs remain proprietary or are in early-stage research not yet published in the public domain. 360iresearch.comcrysdotllc.com

Exploration in Materials Science and Organic Synthesis Beyond Medicinal Chemistry

The unique electronic properties conferred by the multiple halogen substituents on the benzene ring make this compound a compound of interest for applications beyond the pharmaceutical realm, particularly in materials science and specialized organic synthesis. boulingchem.com

Contribution to Fluorinated Biphenyl (B1667301) Derivatives and Related Scaffolds

Fluorinated biphenyls are a critical class of compounds, particularly in the development of liquid crystals and other advanced materials. rsc.org The synthesis of these structures often relies on cross-coupling reactions. While direct examples of this compound being used in such reactions are not prominent in the literature, its structure is highly relevant. The acyl fluoride group can be converted to other functional groups that are amenable to cross-coupling. More commonly, the chlorine atoms on the aromatic ring could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, with various arylboronic acids or organostannanes to form biphenyl structures. The high degree of fluorination and chlorination on one of the rings would impart specific steric and electronic characteristics to the resulting biphenyl, influencing its physical properties like dielectric anisotropy and melting point, which are crucial for liquid crystal applications. rsc.org

Utilization in the Synthesis of Advanced Functional Organic Materials

The development of high-performance polymers and other functional organic materials often incorporates highly halogenated aromatic units to enhance properties such as thermal stability, flame retardancy, and chemical resistance. boulingchem.com The incorporation of fluorine, in particular, can lead to materials with low surface energy and unique optical properties. nih.govrsc.org

This compound is considered a valuable intermediate for preparing high-performance polymers. boulingchem.com The benzoyl fluoride moiety can readily react with nucleophiles like phenols or amines to form ester or amide linkages, respectively, which are the fundamental bonds in polyesters and polyamides. A polymer constructed from this monomer would feature a high density of halogen atoms, which is expected to result in materials with enhanced flame retardant capabilities and high thermal stability. The fluorine atoms, with their high electronegativity and small size, contribute to strong carbon-fluorine bonds, further enhancing the material's stability and creating a low-friction, non-stick surface. nih.gov Research into fluorinated liquid crystals has shown that the strategic placement of fluorine atoms can tune the material's properties for use in advanced liquid-crystal displays (LCDs). nih.govrsc.orgnih.govbeilstein-journals.org

Advanced Structural Characterization of 3,5 Dichloro 2,4 Difluorobenzoyl Fluoride Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been instrumental in determining the precise solid-state structures of several derivatives of 3,5-dichloro-2,4-difluorobenzoyl fluoride (B91410). This powerful analytical technique allows for the detailed visualization of molecular geometries, intermolecular interactions, and packing arrangements within a crystal lattice.

The study of benzoylphenylurea (B10832687) (BPU) derivatives is significant due to their biological activity, such as the inhibition of chitin (B13524) synthesis in insects. psu.edu The conformation of these molecules is believed to be crucial to their function. psu.edu

In the crystal structure of one such derivative, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, X-ray diffraction analysis revealed that the compound crystallizes in the triclinic system. psu.edu A remarkable feature of this structure is the presence of three distinct molecules (designated A, B, and C) within a single asymmetric unit, each adopting a different conformation. psu.edu This conformational polymorphism within the same crystal highlights the molecule's flexibility.

Another derivative, N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, crystallizes in the orthorhombic system. nih.gov In this molecule, the conformation of the N-H bond in the amide linkage is anti to the C=O bond. nih.gov The dihedral angle between the two benzene (B151609) rings is 78.6 (3)°. nih.gov The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form chains propagating along the dcu.ie direction. nih.gov

| Parameter | 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea psu.edu | N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide nih.gov |

|---|---|---|

| Chemical Formula | C14H6Cl2F4N2O2 | C15H7Cl2F6NO2 |

| Molecular Weight (Mr) | 381.11 | 418.12 |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P1 | Pbca |

| a (Å) | 14.380(3) | 9.426 (2) |

| b (Å) | 14.587(6) | 15.568 (4) |

| c (Å) | 11.837(4) | 22.601 (6) |

| α (°) | 109.06(2) | 90 |

| β (°) | 101.88(2) | 90 |

| γ (°) | 100.26(3) | 90 |

| Volume (V) (ų) | 2214(1) | 3316.7 (15) |

| Z | 6 | 8 |

A key structural feature contributing to the high biological activity of BPU derivatives is the urea (B33335) linkage. psu.edu In the crystal structure of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, all atoms of the urea linkage are coplanar. psu.edu This planarity facilitates the formation of a stable intramolecular hydrogen bond between the oxygen atom O(2) and the hydrogen atom H(2), with a bond distance of 1.84 Å. psu.edu This interaction results in a six-membered pseudo-ring, a conformation that is believed to be significant for the compound's bioactivity. psu.edu

In related fluorinated benzamides, intramolecular contacts between an amide proton and an ortho-fluorine atom are also observed. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular N-H···F hydrogen bond is present, with an H···F distance of 2.12(4) Å. escholarship.org The strength of such N-H···F interactions can be modulated by electronic substituent effects. nih.gov While some studies confirm the involvement of fluorine in hydrogen bonding, others note that in certain contexts, intermolecular N-H···O hydrogen bonds are the primary stabilizing interactions in the crystal structure. nih.govmdpi.com The competition between intra- and intermolecular hydrogen bonding can influence the final solid-state conformation. mdpi.com

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be built using symmetry operations. The composition of this unit provides insight into the structural complexity. For 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, the structure is unusually complex, with an asymmetric unit containing three distinct molecules (A, B, and C). psu.edu The crystal has a Z value of 6, meaning there are six molecules in the unit cell. psu.edu

For N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, the Z value is 8. nih.gov In this structure, the terminal –CHF₂ group was found to be disordered over two different orientations. nih.gov In general, the bond lengths and angles within these complex derivatives are reported to be within normal ranges. nih.gov The determination of these fundamental geometric parameters is a primary output of X-ray crystallographic analysis.

Crystallographic Databases and Data Interpretation

The interpretation of new crystal structures is greatly aided by comparing the results with existing data stored in crystallographic databases. The Cambridge Structural Database (CSD) is a critical repository for the crystal structures of organic and metal-organic compounds. escholarship.org

Researchers use the CSD to compare newly synthesized compounds with previously reported structures. For example, analysis of the CSD reveals that while numerous di- and tetra-fluorinated benzamides have been structurally characterized, tri-fluorinated benzamides are relatively rare. escholarship.org This contextual information helps to highlight the novelty and significance of a new structure determination. By searching for specific formulas or skeletons, such as C₁₃H₈F₃N₁O₁, researchers can identify isomorphous or structurally related compounds, enabling direct and meaningful comparisons of molecular geometry, conformation, and intermolecular interactions. escholarship.org This comparative approach is essential for understanding structure-property relationships across a class of compounds.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Environmentally Benign Synthetic Routes

The traditional synthesis of acyl fluorides and halogenated aromatics often involves harsh reagents and generates significant waste. Future research is focused on developing greener, more efficient pathways to 3,5-dichloro-2,4-difluorobenzoyl fluoride (B91410).

One promising approach is the direct fluorination of a corresponding carboxylic acid using mild, modern fluorinating agents. This avoids the use of more hazardous reagents like thionyl chloride, which is often used to first generate an acid chloride intermediate. google.com Research into solid-supported fluorinating agents or novel catalytic systems that can operate under milder conditions with higher atom economy is a key area of investigation.

Another avenue involves improving the halogen exchange reactions used to introduce the fluorine atoms onto the benzene (B151609) ring. guidechem.comncert.nic.in Traditional methods may require high temperatures and polar aprotic solvents. google.comgoogle.com Future methodologies could employ phase-transfer catalysis or ionic liquids to facilitate the reaction under more environmentally friendly conditions, potentially at lower temperatures and with easier product separation. guidechem.com Mechanochemistry, which uses mechanical force to drive chemical reactions, also presents a solvent-free alternative for the synthesis of halogenated compounds.

A comparison of a hypothetical traditional route with a potential greener alternative is presented in Table 1.

Table 1: Comparison of Synthetic Routes to 3,5-Dichloro-2,4-difluorobenzoyl fluoride

| Feature | Traditional Route | Greener Route |

|---|---|---|

| Starting Material | 3,5-Dichloro-2,4-difluorobenzoic acid | 3,5-Dichloro-2,4-difluorobenzoic acid |

| Fluorinating Agent | Thionyl chloride followed by KF | Direct fluorination with a mild agent (e.g., PyFluor) |

| Solvent | High-boiling polar aprotic (e.g., DMF, Sulfolane) | Greener solvent (e.g., 2-MeTHF) or solvent-free |

| Byproducts | SO₂, HCl, metal salts | Recyclable reagents, minimal salt waste |

| Energy Input | High temperature | Lower temperature |

Exploration of Novel Catalytic Transformations for Derivatization

The derivatization of this compound is crucial for creating new molecules with desired properties. The compound's structure allows for several types of transformations. The acyl fluoride is a reactive group for nucleophilic acyl substitution, while the C-Cl bonds are amenable to cross-coupling reactions.

Future research will likely focus on the selective catalytic activation of one C-Cl bond over the other, or selective reaction at the C-Cl bonds in the presence of the C-F bonds. This can be achieved through the development of highly specific catalyst systems, such as tailored palladium or nickel complexes with specialized ligands. These catalysts could enable selective Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at either the 3- or 5-position, providing a high degree of control over the final product structure.

Furthermore, the acyl fluoride group itself can be a substrate for novel catalytic transformations beyond simple amide or ester formation. For example, decarbonylative coupling reactions could allow the direct formation of a C-C or C-heteroatom bond at the 1-position of the ring, further expanding the synthetic utility of this building block.

Computational Design of Derivatives with Tailored Reactivity and Specific Academic Research Objectives

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, methods like Density Functional Theory (DFT) can be used to model its electronic structure and predict the reactivity of its various functional groups.

This predictive power can be harnessed to design new derivatives with specific properties. For example, researchers could computationally screen a virtual library of potential derivatives to identify candidates with optimal electronic properties for a particular application, such as a new pharmaceutical or agrochemical. datainsightsmarket.com DFT calculations can also help in understanding the reaction mechanisms of its derivatization, guiding the development of more efficient synthetic procedures and novel catalysts.

Specific academic research objectives that can be addressed through computational design include:

Mapping the regioselectivity of nucleophilic aromatic substitution: Predicting whether a nucleophile will preferentially attack the carbon bearing a chlorine or a fluorine atom under various conditions.

Designing catalysts for selective C-Cl bond activation: Modeling the interaction of different catalyst-ligand combinations with the substrate to identify those that can selectively activate one C-Cl bond over the other.

Predicting the spectroscopic properties of novel derivatives: Calculating properties like NMR shifts and IR frequencies to aid in the characterization of newly synthesized compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Study

For both industrial production and high-throughput screening in academic research, modern manufacturing and experimental techniques are essential. Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages for the synthesis and derivatization of this compound. nih.gov

The benefits of flow chemistry include:

Enhanced safety: The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Improved efficiency and yield: Precise control over reaction parameters like temperature, pressure, and reaction time can lead to higher yields and purities. nih.gov

Scalability: Scaling up production is simpler and more direct in a flow system compared to batch production. google.comgoogle.com

Automated synthesis platforms can be combined with flow chemistry to rapidly generate libraries of derivatives of this compound. By systematically varying the reagents and reaction conditions, these automated systems can create a large number of new compounds for screening in drug discovery or materials science research. This high-throughput approach can significantly accelerate the pace of research and development based on this versatile chemical building block.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-Dichloro-2,4-difluorobenzoic acid |

| Thionyl chloride |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Dimethylformamide (DMF) |

| Sulfolane |

| Palladium |

Q & A

Q. Table 1: Typical Reagents and Conditions for Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Halogenation | Cl₂, FeCl₃ (catalyst), 40–60°C | Introduce chlorine substituents |

| Fluorination | KF, DMF, 80°C, 12–24 hrs | Replace Cl with F |

| Purification | Fractional distillation (120–140°C, 5 mmHg) | Isolate product |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- ¹⁹F NMR : Identifies fluorine environments (δ −110 to −150 ppm for aromatic F; δ −60 ppm for acyl F) .

- IR Spectroscopy : Confirms the acyl fluoride group (C=O stretch ~1850 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- GC-MS : Monitors purity and detects byproducts (e.g., hydrolyzed acids) using non-polar columns (e.g., DB-5) .

- Elemental Analysis : Validates Cl/F ratios (±0.3% deviation acceptable) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, full-face shield, and fluoropolymer-coated lab coats .

- First Aid : For inhalation, move to fresh air and administer oxygen; for skin contact, rinse with 5% NaHCO₃ solution .

- Waste Disposal : Neutralize with cold 10% NaOH before disposal in halogenated waste containers .

Advanced: How can reaction mechanisms for nucleophilic substitutions involving this compound be elucidated?

Answer:

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated solvents (DMSO-d₆ vs. DMSO) to distinguish SNAr (single-step) vs. stepwise pathways .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in substitution reactions .

- Trapping Intermediates : Use low-temperature NMR (−40°C) to detect Meisenheimer complexes in reactions with amines .

Advanced: What computational strategies predict the compound’s reactivity in polymer synthesis?

Answer:

- Molecular Dynamics (MD) : Simulate copolymerization with ethylene or styrene derivatives (force fields: COMPASS III) to assess steric effects .

- Reactivity Descriptors : Calculate Fukui indices (f⁻) to identify electrophilic sites prone to nucleophilic attack .

- Solvent Modeling : COSMO-RS predicts solubility in fluorinated solvents (e.g., HFE-7100) for reaction optimization .

Advanced: How can environmental degradation pathways of this compound be analyzed?

Answer:

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25–50°C using LC-MS to detect benzoic acid derivatives .

- Photolysis : Expose to UV (254 nm) in a photoreactor; quantify Cl⁻/F⁻ ions via ion chromatography .

- Microbial Degradation : Use soil slurries with Pseudomonas spp.; track metabolites via ¹H NMR .

Advanced: What methodologies assess its thermal stability for high-performance coatings?

Answer:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition >300°C indicates suitability for aerospace coatings .

- Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting points to evaluate polymer compatibility .

- Pyrolysis-GC-MS : Identify volatile degradation products (e.g., COF₂) at elevated temperatures .

Advanced: How is its potential antimicrobial activity evaluated?

Answer:

- MIC Assays : Test against E. coli and S. aureus in Mueller-Hinton broth (24–48 hrs, 37°C) .

- Biofilm Inhibition : Use crystal violet staining on polystyrene surfaces; quantify via absorbance (595 nm) .

- Synergy Studies : Combine with commercial antibiotics (e.g., ciprofloxacin) via checkerboard assays .

Advanced: How should researchers resolve contradictions in spectroscopic data across studies?

Answer:

- Cross-Validation : Compare NMR/IR data with PubChem or NIST references .

- Variable Control : Replicate experiments under standardized conditions (solvent, temperature) .

- Theoretical Alignment : Link discrepancies to solvent polarity or crystallinity effects using DFT .

Advanced: What strategies optimize its use in fluorinated polymer research?

Answer:

- Copolymerization : React with hexafluoropropylene via radical initiation (AIBN, 70°C) .

- Crosslinking Density : Measure via swelling experiments in THF; correlate with mechanical properties .

- Surface Modification : Graft onto silica nanoparticles (APTES linker) for nanocomposite applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.